苄基(1-(甲氧基(甲基)氨基)-1-氧代丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

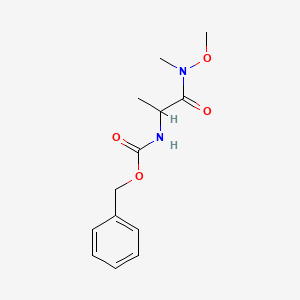

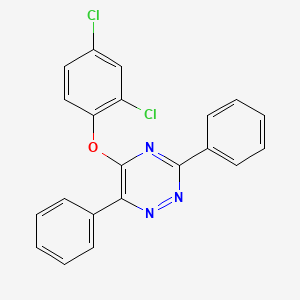

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines, essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, involves the use of amine protecting groups . These groups are essential for the synthesis of peptides . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecular structure of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is characterized by the presence of a carbamate group . This group is a key component in the structure of this compound and plays a crucial role in its chemical properties and reactions .Chemical Reactions Analysis

The chemical reactions involving Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate are primarily associated with its role as a protecting group for amines . The carbamate group can be installed and removed under relatively mild conditions . The removal of the carbamate group can be achieved through various methods, including the use of strong acid or heat for the Boc group, and catalytic hydrogenation for the CBz group .Physical And Chemical Properties Analysis

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a solid compound . It is insoluble in water but soluble in organic solvents such as benzene .科学研究应用

Synthesis of Amides

This compound has been used in the practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Antibacterial Activity

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been found to have potent inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli), respectively .

3. Preparation of Peptides and Their Mimetics N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . The compound Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been used in the synthesis and characterization of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .

作用机制

The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is related to its function as a protecting group for amines . In this role, it protects the amine group during the synthesis of peptides, preventing unwanted reactions . The carbamate group can be selectively removed under certain conditions, allowing for the controlled synthesis of peptides .

未来方向

The use of carbamates as protecting groups for amines has significant implications for the synthesis of peptides . The ability to install and remove these groups under relatively mild conditions provides a high degree of control over the synthesis process . This could potentially lead to the development of more efficient and versatile methods for peptide synthesis .

属性

IUPAC Name |

benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2391930.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)